molecular formula C12H25ClN4O4 B15131286 (2S)-6-(hydrazinylmethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;hydrochloride

(2S)-6-(hydrazinylmethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;hydrochloride

Cat. No.: B15131286
M. Wt: 324.80 g/mol
InChI Key: OGSBZHWUYGTFKU-FVGYRXGTSA-N
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Description

(2S)-6-(hydrazinylmethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;hydrochloride is a synthetic organic compound It is characterized by its complex structure, which includes a hydrazinylmethylideneamino group, a tert-butoxycarbonyl group, and a hexanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-6-(hydrazinylmethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;hydrochloride typically involves multiple steps:

    Formation of the Hexanoic Acid Backbone: The hexanoic acid backbone can be synthesized through a series of reactions starting from simpler organic molecules.

    Introduction of the Hydrazinylmethylideneamino Group: This step involves the reaction of the hexanoic acid derivative with hydrazine or its derivatives under specific conditions.

    Addition of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinylmethylideneamino group.

    Reduction: Reduction reactions can also occur, potentially converting the hydrazinylmethylideneamino group to a simpler amine.

    Substitution: Various substitution reactions can take place, especially at the tert-butoxycarbonyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an amine.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

In biological research, the compound may be studied for its potential interactions with biological molecules. Its hydrazinylmethylideneamino group could interact with proteins or nucleic acids, making it a candidate for drug development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with biological targets may make it useful in the development of new drugs.

Industry

In industrial applications, the compound could be used in the synthesis of specialty chemicals or as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of (2S)-6-(hydrazinylmethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;hydrochloride involves its interaction with specific molecular targets. The hydrazinylmethylideneamino group may form covalent bonds with proteins or other biomolecules, altering their function. The tert-butoxycarbonyl group may protect the molecule from degradation, allowing it to reach its target site.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid: Lacks the hydrazinylmethylideneamino group.

    (2S)-6-(hydrazinylmethylideneamino)hexanoic acid: Lacks the tert-butoxycarbonyl group.

Uniqueness

The presence of both the hydrazinylmethylideneamino group and the tert-butoxycarbonyl group in (2S)-6-(hydrazinylmethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;hydrochloride makes it unique. This combination of functional groups allows for specific interactions and modifications that are not possible with similar compounds.

Properties

Molecular Formula

C12H25ClN4O4

Molecular Weight

324.80 g/mol

IUPAC Name

(2S)-6-(hydrazinylmethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;hydrochloride

InChI

InChI=1S/C12H24N4O4.ClH/c1-12(2,3)20-11(19)16-9(10(17)18)6-4-5-7-14-8-15-13;/h8-9H,4-7,13H2,1-3H3,(H,14,15)(H,16,19)(H,17,18);1H/t9-;/m0./s1

InChI Key

OGSBZHWUYGTFKU-FVGYRXGTSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCN=CNN)C(=O)O.Cl

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCN=CNN)C(=O)O.Cl

Origin of Product

United States

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